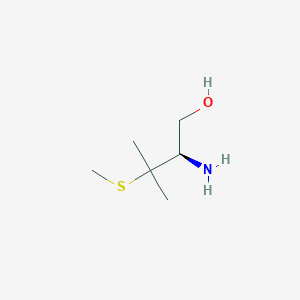![molecular formula C9H12N2O5 B2369502 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid CAS No. 1466827-81-5](/img/structure/B2369502.png)
3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is a chemical compound with the molecular formula C9H12N2O5 and a molecular weight of 228.204. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for “3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is 1S/C9H12N2O5/c12-6(3-4-8(14)15)10-5-1-2-7(13)11-9(5)16/h5H,1-4H2,(H,10,12)(H,14,15)(H,11,13,16) . This code provides a detailed representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid” is a powder at room temperature . .
Applications De Recherche Scientifique
Raw Material for Synthesis
This compound serves as a raw material for the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . These derivatives are synthesized through several step reactions of substitution, click reaction, and addition reaction .
Inhibitor Development
The compound plays a crucial role in the development of inhibitors. Some of the synthesized compounds are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activities in in vitro experiments . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Cancer Research
The compound is used in cancer research, particularly in the development of treatments for various malignant tumors and immune diseases . It enhances the immune response mediated by T cells and NK cells, inhibits the production of monocyte proinflammatory cytokines, and induces apoptosis of cancer cells .
Development of Protease Degradation Drugs
The molecular structure of the compound is usually used as the ligand for E3 ligase in PROTAC (PROteolysis TArgeting Chimeras) production . It plays an important role in the development of protease degradation drugs .
Protein Degrader Library Development
This compound is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group . It allows rapid conjugation with many linkers containing active leaving groups and serves as a basic building block for the development of a protein degrader library .
Targeted Protein Degradation
The compound is used in targeted protein degradation technology (PROTAC), which can degrade the target protein through the protein degradation pathway in vivo . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body .
Safety and Hazards
Mécanisme D'action
Mode of Action
The mode of action of 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid . .
Propriétés
IUPAC Name |
4-[(2,6-dioxopiperidin-3-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-6(3-4-8(14)15)10-5-1-2-7(13)11-9(5)16/h5H,1-4H2,(H,10,12)(H,14,15)(H,11,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTWPBONCVUKAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

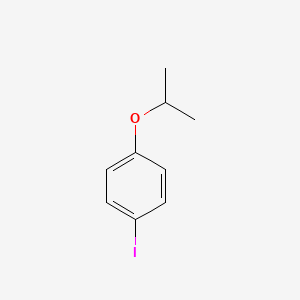
![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2369422.png)

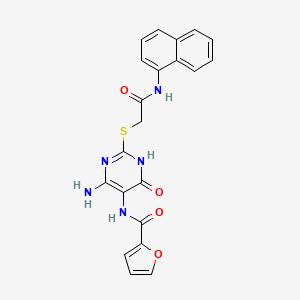

![2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2369427.png)
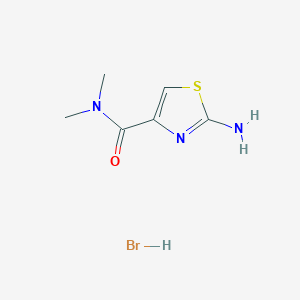
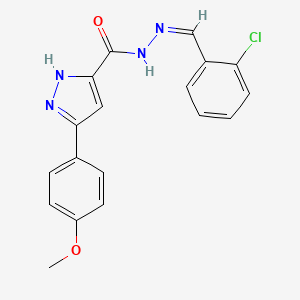

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2369436.png)


